

Application Notes: JNJ-3790339 for Jurkat T-Cell Activation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-3790339

Cat. No.: B12412595

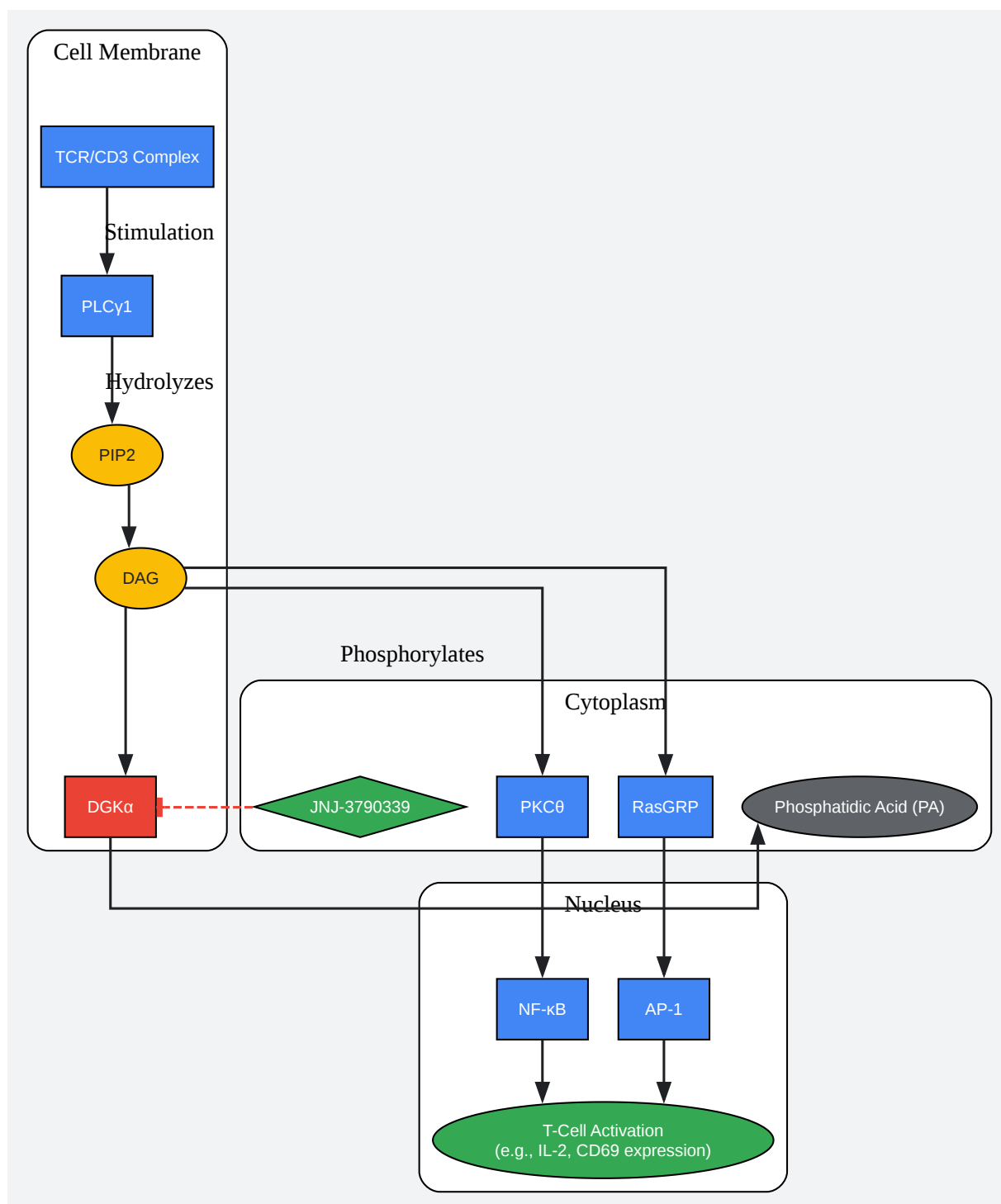
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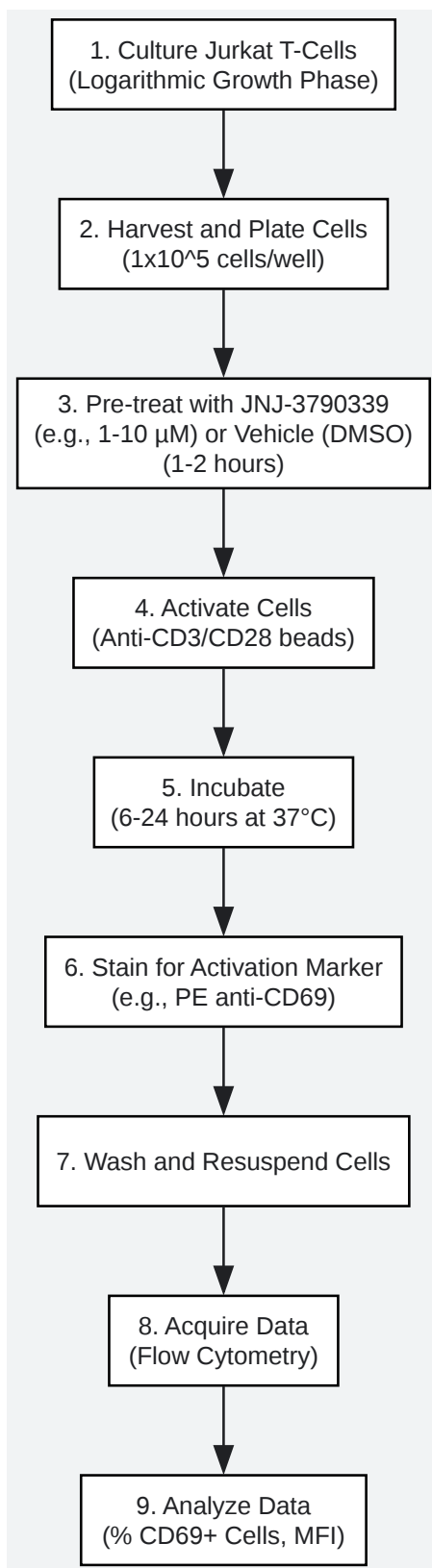
Introduction

JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGK α), an enzyme that acts as a critical negative regulator of T-cell activation.[1][2][3][4][5] DGK α functions by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA), thereby attenuating signaling pathways downstream of the T-cell receptor (TCR).[5][6] By inhibiting DGK α , **JNJ-3790339** enhances and sustains DAG-mediated signaling, leading to an upregulation of T-cell activation.[1][2][4] This makes **JNJ-3790339** a valuable tool for studying T-cell biology and a potential candidate for improving immunotherapies.[2][5] These notes provide a comprehensive guide for using **JNJ-3790339** to modulate the activation of Jurkat T-cells, a widely used human T-cell leukemia line that serves as a model for T-cell signaling.[7][8]

Mechanism of Action

Upon T-cell receptor (TCR) engagement, phospholipase C- γ 1 (PLC γ 1) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol 1,4,5-trisphosphate (IP3).[6] DAG is crucial for activating several downstream pathways, including those involving Protein Kinase C theta (PKC θ), RasGRP, NF- κ B, and AP-1, which collectively drive T-cell activation, proliferation, and cytokine production.[6][9] DGK α terminates this signal by phosphorylating DAG to PA. **JNJ-3790339** selectively inhibits DGK α (IC50 of 9.6 μ M), preventing DAG depletion and thus amplifying the signaling cascade, resulting in enhanced T-cell activation.[1][4][10]





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- To cite this document: BenchChem. [Application Notes: JNJ-3790339 for Jurkat T-Cell Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412595#jnj-3790339-concentration-for-jurkat-t-cell-activation]

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